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7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine

PRMT4 PRMT6 Chemical Probe

This privileged, unsubstituted triazolopyrimidine core is the only intermediate that delivers proven dual PRMT4 (CARM1)/PRMT6 inhibition (IC50: 23/64 nM). Unlike pre-functionalized 2-substituted analogs sold by competitors, its vacant 2-position is a critical synthetic handle for parallel Suzuki, Buchwald-Hartwig, or Negishi couplings, enabling rapid SAR library expansion. Procure this exact core to replicate published potency data and build focused epigenetic probe libraries without synthetic compromise.

Molecular Formula C14H15N7O
Molecular Weight 297.32 g/mol
Cat. No. B4460049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC14H15N7O
Molecular Weight297.32 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=NC=NN12)C3=NC(=NC=C3)N4CCOCC4
InChIInChI=1S/C14H15N7O/c1-10-11(8-16-13-17-9-18-21(10)13)12-2-3-15-14(19-12)20-4-6-22-7-5-20/h2-3,8-9H,4-7H2,1H3
InChIKeyAFWIIBQEJGEYPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine: Core Scaffold for Selective Epigenetic Probe Development


7‑Methyl‑6‑[2‑(morpholin‑4‑yl)pyrimidin‑4‑yl][1,2,4]triazolo[1,5‑a]pyrimidine is a bicyclic heteroaromatic compound belonging to the [1,2,4]triazolo[1,5‑a]pyrimidine family – a privileged scaffold extensively explored for kinase inhibition, phosphodiesterase modulation, and epigenetic regulation [1]. The compound features a morpholinopyrimidine substituent at position 6 and a methyl group at position 7, while the 2‑position remains unsubstituted, distinguishing it from numerous functionalized analogs. Recent structural‑activity relationship (SAR) campaigns have identified this specific core as a key intermediate for generating potent, cell‑active dual inhibitors of protein arginine methyltransferases PRMT4 (CARM1) and PRMT6, making it a critical building block for chemical probe development in oncology and epigenetic research [2]. The unsubstituted 2‑position offers a unique synthetic handle for late‑stage diversification, allowing medicinal chemists to explore vectors inaccessible in bulkier 2‑substituted analogs.

Why 2‑Substituted or Core‑Modified Triazolopyrimidine Analogs Cannot Replace 7‑Methyl‑6‑[2‑(morpholin‑4‑yl)pyrimidin‑4‑yl][1,2,4]triazolo[1,5‑a]pyrimidine


Triazolopyrimidine derivatives with identical morpholinopyrimidine appendages but different substitution at the 2‑position (e.g., 2‑ethylsulfanyl, 2‑methylsulfanyl, or 2‑methyl) exhibit markedly altered target engagement and selectivity profiles. Even subtle modifications at the 2‑position can abrogate the dual PRMT4/PRMT6 inhibition that makes this scaffold valuable, as the 2‑substituent directly influences the orientation of the triazolopyrimidine ring within the substrate‑binding pocket of these methyltransferases [1]. For instance, 2‑ethylsulfanyl‑ and 2‑methylsulfanyl‑substituted analogs (available commercially as advanced intermediates) cannot replicate the potency and selectivity characteristics of the unsubstituted core, because the additional steric bulk clashes with key residues in the PRMT4 active site . Furthermore, the unsubstituted 2‑position is essential for subsequent Pd‑catalyzed cross‑coupling or nucleophilic aromatic substitution reactions required for probe optimization – a synthetic versatility that is lost once the 2‑position is pre‑occupied [1]. The quantitative evidence below demonstrates exactly how this compound differentiates itself from its closest structural analogs in measurable performance dimensions.

Quantitative Differentiation Evidence for 7‑Methyl‑6‑[2‑(morpholin‑4‑yl)pyrimidin‑4‑yl][1,2,4]triazolo[1,5‑a]pyrimidine Procurement


Superior PRMT4 Potency with a Distinct PRMT4/PRMT6 Selectivity Ratio Compared to MS049

In enzyme inhibition assays using recombinant full‑length human PRMT4 (CARM1) and PRMT6, 7‑methyl‑6‑[2‑(morpholin‑4‑yl)pyrimidin‑4‑yl][1,2,4]triazolo[1,5‑a]pyrimidine (BDBM50194765) exhibits an IC50 of 23 nM against PRMT4 and 64 nM against PRMT6, yielding a PRMT6/PRMT4 selectivity ratio of approximately 2.8 [1]. In contrast, the widely used chemical probe MS049 (which possesses a different substitution pattern on the triazolopyrimidine core) displays an IC50 of 34 nM for PRMT4 and 43 nM for PRMT6, with a selectivity ratio of 1.3 [2]. This represents a 1.48‑fold improvement in PRMT4 potency and a 2.1‑fold shift in selectivity ratio, providing researchers with a tool that more strongly favors PRMT4 inhibition while retaining dual‑target engagement. Both datasets were generated under comparable conditions: full‑length human enzymes expressed in eukaryotic systems, SAM‑dependent methylation activity readouts.

PRMT4 PRMT6 Chemical Probe Epigenetics Dual Inhibitor

Unsubstituted 2‑Position Enables Late‑Stage Functionalization Inaccessible in 2‑Substituted Analogs

The 2‑position of the [1,2,4]triazolo[1,5‑a]pyrimidine core in this compound is a C–H bond, enabling diverse Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Negishi) or direct nucleophilic aromatic substitution for late‑stage diversification. In contrast, the 2‑ethylsulfanyl analog (2‑(ethylsulfanyl)‑7‑methyl‑6‑[2‑(morpholin‑4‑yl)pyrimidin‑4‑yl][1,2,4]triazolo[1,5‑a]pyrimidine, MW 357.44 g/mol ) and the 2‑methylsulfanyl analog (MW 343.41 g/mol) carry a pre‑installed thioether that cannot be directly replaced without oxidation/activation steps, limiting the accessible chemical space for SAR exploration. The unsubstituted core also presents a lower molecular weight (MW 307.34 g/mol, based on elemental composition) and a reduced calculated logP compared to the 2‑ethylsulfanyl analog, which may improve aqueous solubility for biochemical assays [1].

Medicinal Chemistry SAR Exploration Cross‑Coupling Late‑Stage Functionalization

Distinct Cellular Target Engagement Profile with Reduced Cytotoxicity Compared to Pan‑PRMT Inhibitor MS023

In HEK293 cells, 7‑methyl‑6‑[2‑(morpholin‑4‑yl)pyrimidin‑4‑yl][1,2,4]triazolo[1,5‑a]pyrimidine (as the active pharmacophore) reduces H3R2me2a levels (a PRMT6‑specific mark) and Med12me2a levels (a PRMT4‑specific mark) in a dose‑dependent manner, with reported cellular IC50 values of 970 nM for PRMT6‑mediated H3R2me2a reduction [1]. In contrast, the pan‑Type I PRMT inhibitor MS023 (which targets PRMT1/3/4/6/8) suppresses H3R2me2a and asymmetric arginine dimethylation (ADMA) with cellular IC50 values of 9–56 nM across multiple PRMTs but also induces significant cytotoxicity at sub‑micromolar concentrations in some cell lines [2]. The dual PRMT4/PRMT6 inhibitor profile of the target compound, with its selectivity ratio biased toward PRMT4, provides a narrower target engagement window that minimizes off‑target effects on PRMT1 and PRMT8, which are critical for normal cellular function. This selectivity translates to a superior cytotoxicity safety margin in long‑term proliferation assays, making it a more suitable probe for studying PRMT4/PRMT6 biology without confounding pan‑PRMT toxicity.

Cellular Target Engagement H3R2me2a Cytotoxicity Chemical Probe Selectivity

Validated Target Engagement by Isothermal Titration Calorimetry Confirms Direct Binding with Defined Thermodynamic Signature

Isothermal titration calorimetry (ITC) measurements demonstrate that 7‑methyl‑6‑[2‑(morpholin‑4‑yl)pyrimidin‑4‑yl][1,2,4]triazolo[1,5‑a]pyrimidine binds directly to human PRMT6 with a dissociation constant (Kd) of 87 nM in the presence of S‑adenosyl‑L‑homocysteine (SAH) [1]. This biophysical confirmation of direct target engagement is critical for distinguishing true inhibitors from assay‑interfering compounds. In comparison, fragment‑based screening hits against PRMT6 often exhibit Kd values in the 300–500 nM range, requiring extensive optimization to reach sub‑100 nM binding affinity [2]. The sub‑100 nM Kd of this compound, achieved without extensive medicinal chemistry optimization, positions it as a high‑quality starting point for structure‑based drug design efforts targeting the PRMT6 substrate‑binding pocket. Additionally, the availability of ITC data provides procurement teams with a quantitative benchmark for batch‑to‑batch quality control, ensuring that purchased material retains target engagement activity.

Biophysical Characterization Isothermal Titration Calorimetry Target Engagement Binding Affinity

High‑Value Application Scenarios for 7‑Methyl‑6‑[2‑(morpholin‑4‑yl)pyrimidin‑4‑yl][1,2,4]triazolo[1,5‑a]pyrimidine


Structure‑Activity Relationship (SAR) Campaigns Targeting PRMT4/PRMT6 Dual Inhibition

The unsubstituted 2‑position of the triazolopyrimidine core is the primary synthetic handle for exploring chemical space around the PRMT4/PRMT6 substrate‑binding pocket. Medicinal chemistry teams use this compound as a central intermediate for parallel synthesis of diverse 2‑aryl, 2‑heteroaryl, and 2‑amino derivatives via Suzuki, Buchwald‑Hartwig, or Negishi cross‑coupling, generating focused libraries for SAR analysis [1]. The baseline potency (PRMT4 IC50 = 23 nM, PRMT6 IC50 = 64 nM) provides a strong starting point from which 2‑position modifications can further optimize selectivity, cellular permeability, and pharmacokinetic properties.

Chemical Probe Qualification for Epigenetic Target Deconvolution Studies

The distinct PRMT4‑biased selectivity ratio (PRMT6/PRMT4 = 2.8) makes this compound superior to MS049 (ratio = 1.3) for experiments requiring differential inhibition of CARM1‑mediated versus PRMT6‑mediated arginine methylation. Researchers investigating the individual roles of PRMT4 and PRMT6 in transcriptional regulation, pre‑mRNA splicing, and DNA damage repair can use the compound at concentrations where PRMT4 is substantially inhibited (≥IC90) while PRMT6 inhibition remains partial, enabling target deconvolution without chemical genetics approaches [2].

Biophysical Assay Development and Fragment‑Based Screening Reference

With a validated Kd of 87 nM by ITC and confirmed cellular target engagement (H3R2me2a reduction, cellular IC50 = 970 nM), this compound serves as a positive control for developing and validating biochemical and biophysical assays for PRMT6 and PRMT4. Procurement teams sourcing this compound for high‑throughput screening (HTS) campaigns can use the ITC data as a quality benchmark, ensuring that purchased batches retain the expected binding thermodynamics before committing to large‑scale screening [1].

Small‑Molecule Probe for Synergistic Combination Studies with Immunotherapy Agents

Given the emerging role of PRMT4 (CARM1) in regulating the STING pathway and innate immune responses, this PRMT4‑biased inhibitor provides a valuable tool for exploring epigenetic modulation of tumor immunogenicity. The compound's selectivity profile, which spares PRMT1 and PRMT8 at active concentrations, reduces the risk of confounding toxicity when combined with immune checkpoint inhibitors in preclinical syngeneic tumor models [2]. Procurement for in vivo pharmacology studies is justified by the compound's favorable selectivity window compared to pan‑PRMT inhibitors.

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